molecular formula C12H12O B8707272 (3-Methylnaphthalen-2-yl)methanol CAS No. 31554-16-2

(3-Methylnaphthalen-2-yl)methanol

Cat. No.: B8707272
CAS No.: 31554-16-2
M. Wt: 172.22 g/mol
InChI Key: DOZSTMNNHWFGOU-UHFFFAOYSA-N
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Description

(3-Methylnaphthalen-2-yl)methanol is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

31554-16-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(3-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7,13H,8H2,1H3

InChI Key

DOZSTMNNHWFGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methyl-2-naphthoic acid (5.0 g, 26.9 mmol) in anhydrous THF (75 mL) was cooled to 0° C. and treated with lithium aluminum hydride (1M in THF, 26.9 mL, 26.9 mmol) added dropwise. After the addition was complete, the resulting mixture was stirred 5 minutes at 0° C., the ice bath was removed, the mixture warmed to room temperature and stirred a total of 20 hours. The mixture was cooled to 0° C. and quenched by dropwise addition of water (1.02 mL), followed by 15% NaOH (1.02 mL), and more water (3 mL). The resulting mixture was stirred 1 hour and the granular precipitate removed by filtration through a plug of Florosil and anhydrous magnesium sulfate. The filtrate was concentrated in vacuo, to give the desired product (4.6 g, 99%) as a white crystalline solid of sufficient purity for use in the subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methylnaphthalene-2-carboxaldehyde (3.40 g, 20 mmol) in dry THF (200 mL) cooled to 0° C. was added lithium aluminum hydride (LAH, 380 mg, 10 mmol), in portions over 10 minutes. The resulting solution was stirred at 0° C. for 1.5 hours. Excess LAH was quenched by the addition of H2O (50 mL) and the THF was removed in vacuo. The residue was diluted with 1N HCl (150 mL) and extracted with Et2O (3×200 mL). The organics were dried (MgSO4) and concentrated in vacuo to give the crude product as a tan solid. This material was purified by preparative HPLC (SiO2 : 1:1 CH2Cl2 /hexane) to afford the title compound as a white solid (2.47 g, 72%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Yield
72%

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